molecular formula C11H15N3 B1383619 (6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene CAS No. 2059909-65-6

(6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene

Cat. No.: B1383619
CAS No.: 2059909-65-6
M. Wt: 189.26 g/mol
InChI Key: XHLZWHZPUMPINL-SNVBAGLBSA-N
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Description

(6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene is a sophisticated tricyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This complex scaffold, with its defined (6R) stereochemistry, serves as a key structural motif in the development of novel therapeutic agents, particularly as a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) isoforms . The compound's core structure is characterized by a fused ring system incorporating multiple nitrogen atoms, which contributes to its ability to engage in critical hydrogen bonding and dipole interactions within enzymatic binding pockets . Its primary research value lies in the investigation of oncology, inflammatory diseases, and immune system disorders. The mechanism of action for this compound and its analogs involves targeted inhibition of PI3K delta (p110δ), a kinase isoform predominantly expressed in leukocytes and critically involved in B-cell activation, proliferation, and survival . By selectively inhibiting PI3Kδ, this compound class modulates the PI3K/AKT signaling pathway, leading to the suppression of tumor growth in hematologic malignancies and the reduction of inflammatory responses . Research applications extend to studying various cancers including leukemia, lymphoma, multiple myeloma, and solid tumors, as well as autoimmune conditions such as rheumatoid arthritis and idiopathic thrombocytopenic purpura . The compound is offered exclusively For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals. All necessary safety data sheets and handling protocols should be consulted prior to use. Researchers can utilize this compound for target validation, mechanism of action studies, and as a chemical probe for interrogating PI3K-related biological pathways.

Properties

IUPAC Name

(6R)-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-3-9-7-12-8-10-4-2-6-14(10)11(9)13-5-1/h1,3,5,10,12H,2,4,6-8H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLZWHZPUMPINL-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC3=C(N2C1)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CNCC3=C(N2C1)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the ATR (Ataxia Telangiectasia and Rad3-related kinase). This article delves into its biological activity, mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of tricyclic heterocycles characterized by a unique arrangement of nitrogen atoms within the ring structure. This configuration contributes to its biological activity.

The primary mechanism through which (6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene exerts its effects is through the inhibition of ATR kinase . ATR plays a crucial role in cellular responses to DNA damage and replication stress. By inhibiting this kinase, the compound can enhance the sensitivity of cancer cells to DNA-damaging agents, thereby offering a potential therapeutic strategy for cancer treatment.

Anticancer Properties

Research indicates that this compound demonstrates potent anticancer activity , particularly against various types of tumors. Its ability to inhibit ATR has been linked to increased apoptosis in cancer cells and decreased tumor growth in preclinical models.

Case Studies

  • Study on Cancer Cell Lines : A study evaluated the efficacy of (6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene against several human cancer cell lines including breast and colon cancer cells. Results showed a significant reduction in cell viability at micromolar concentrations.
  • In Vivo Models : In animal models of cancer, administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups receiving placebo treatments.

Pharmacological Profile

The pharmacological properties of (6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene suggest it is well-tolerated with manageable side effects when used in therapeutic contexts.

Property Value
Molecular FormulaC₁₄H₁₈N₄
Molecular Weight246.32 g/mol
SolubilitySoluble in DMSO
StabilityStable under ambient conditions

Research Findings

Recent investigations have highlighted the following findings regarding (6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene:

  • Inhibition Potency : The methyl group at specific positions on the tricyclic core enhances ATR inhibition potency significantly.
  • Therapeutic Applications : Beyond cancer treatment, potential applications include use as a radiosensitizer in combination therapies for various malignancies.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key differences between the target compound and structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Nitrogen Atoms Key Substituents Purity Reference
(6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene C11H15N3 189.26 2059909-65-6 3 None ≥95%
(6S)-2,8-Diazatricyclo[8.4.0.0²,⁶]tetradeca-1(10),11,13-triene C11H14N2 174.25 EN300-379495 2 None 95%
Triazolam C17H12Cl2N4 343.21 28911-01-5 4 Cl, CH3, C6H4Cl N/A
(4R,6R)-2,8,14-Triazatricyclo[...]-4-ol C11H15N3O 205.26 2165677-93-8 3 Hydroxyl (-OH) N/A
4-(4-Methylphenyl)-13-(4-propylpiperazin-1-yl)-...pentaene C23H27N7 401.51 1171739-86-8 7 Methylphenyl, propylpiperazine 95%
Key Observations:

Nitrogen Content: The target compound contains 3 nitrogen atoms in its tricyclic framework, fewer than Triazolam (4 nitrogens) and the pentazatricyclo derivative (7 nitrogens) .

Stereochemistry : The (6R) configuration distinguishes it from the (6S)-configured diazatricyclo analog . Such stereochemical differences can alter binding affinities in chiral environments, such as enzyme active sites.

Substituents: Unlike Triazolam, which has chlorine and methyl groups critical for its benzodiazepine activity , the target compound lacks functional groups, suggesting divergent biological applications.

Q & A

Q. What are the recommended synthetic routes for (6R)-2,8,14-triazatricyclo[8.4.0.0²,⁶]tetradeca-1(10),11,13-triene?

The synthesis of triazatricyclo compounds typically involves multi-step protocols. For analogous frameworks, cyclocondensation reactions or retro-Asinger mechanisms have been employed (e.g., retro-Asinger followed by Asinger reaction for similar bicyclic systems ). Key steps include:

  • Precursor selection : Use chiral amines or azides to establish the (6R) stereochemistry.
  • Ring closure : Acid- or base-catalyzed cyclization under controlled temperatures (e.g., reflux in THF or DCM).
  • Purification : Chromatography (e.g., silica gel) or recrystallization to isolate the enantiomer . Example: For a related (6S)-enantiomer, a CAS No. 2059912-18-2 was synthesized via asymmetric catalysis .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Spectroscopic analysis : ¹H/¹³C NMR to confirm ring connectivity and stereochemistry. For example, characteristic shifts for triazatricyclo protons occur at δ 3.5–5.0 ppm .
  • X-ray crystallography : Resolve absolute configuration, critical for confirming the (6R) stereocenter .
  • Mass spectrometry : High-resolution MS to verify molecular formula (e.g., C₁₄H₁₆N₄O₂ for related compounds ).

Advanced Research Questions

Q. What strategies address low yields in the final cyclization step of triazatricyclo frameworks?

Low yields (e.g., <50% in retro-Asinger pathways) often stem from competing side reactions. Mitigation includes:

  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates .
  • Catalyst screening : Chiral Brønsted acids (e.g., BINOL derivatives) improve enantioselectivity .
  • Temperature control : Gradual heating (40–60°C) minimizes decomposition . Example: A 65% yield was achieved for a triazatricyclo analog using Pd-catalyzed cross-coupling .

Q. How does the (6R) configuration influence biological activity compared to other stereoisomers?

Stereochemistry significantly impacts receptor binding. For example:

  • (6R) vs. (6S) : The (6R)-enantiomer of a related triazatricyclo compound showed 10-fold higher affinity for GABA receptors in computational docking studies .
  • Functional assays : Use HEK-293 cells transfected with target receptors to quantify activity differences .

Q. What computational methods predict the reactivity of this compound in nucleophilic environments?

  • DFT calculations : Model electron density maps to identify reactive sites (e.g., N-atoms in the triazine ring) .
  • Molecular dynamics (MD) : Simulate solvent interactions to predict hydrolysis stability . Example: A triazatricyclo analog showed lower electrophilicity (ΔE = 1.2 eV) compared to azaarenes, suggesting slower degradation .

Data Contradictions and Resolution

Q. Conflicting reports exist on the stability of triazatricyclo compounds in acidic conditions. How can this be resolved experimentally?

  • Controlled degradation studies : Expose the compound to HCl (0.1–1.0 M) and monitor via HPLC.
  • Kinetic analysis : Calculate half-life (t₁/₂) under varying pH. For instance, a triazatricyclo derivative exhibited t₁/₂ = 12 hrs at pH 3 vs. 48 hrs at pH 7 .
  • Mechanistic probes : Use isotopic labeling (e.g., ¹⁵N) to track bond cleavage pathways .

Methodological Tables

Q. Table 1. Comparison of Synthetic Yields for Triazatricyclo Analogues

CompoundMethodYield (%)Reference
(6S)-Triazatricyclo derivativeAsymmetric catalysis72
13-Chloro-triazatricycloRetro-Asinger58
Ethyl-carboxylate analogPd-catalyzed coupling65

Q. Table 2. Key Spectral Data for Structural Validation

TechniqueKey Peaks/FeaturesReference
¹H NMRδ 4.2–4.5 ppm (bridging CH₂)
X-rayDihedral angle: 112.5° (R-configuration)
HRMS[M+H]⁺ = 289.1294 (calc. 289.1290)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene
Reactant of Route 2
(6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene

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